2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one

Übersicht

Beschreibung

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminopyrimidine with appropriate reagents under controlled conditions. For instance, the reaction of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate can yield the desired product . Another approach involves the treatment of 2,4-dichloro-6-methylpyrimidine with 3-aminopropan-1-ol followed by chlorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions has been reported to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, ethyl acetoacetate, and Meldrum’s acid. Reaction conditions often involve the use of solvents such as tetrahydrofuran and the application of heat or microwave irradiation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties

Wirkmechanismus

The mechanism of action of 2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biological molecules, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Another related compound with a pyrimidine scaffold, used in different applications.

Uniqueness

2-Chloro-3-methyl-6-(pyrimidin-4-YL)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Chloro-3-methyl-6-(pyrimidin-4-yl)pyrimidin-4-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

Chemical Structure

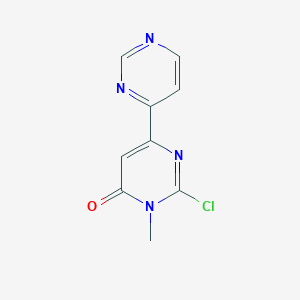

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases and other proteins involved in cell proliferation and survival.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against HeLa cells, with mechanisms involving disruption of microtubule dynamics and induction of apoptosis.

Case Study: HeLa Cell Line

A study demonstrated that derivatives of this compound retained antiproliferative activity against HeLa cells. The live cell confocal microscopy revealed alterations in microtubule dynamics, leading to mitotic delay and subsequent cell death. The IC50 values for the compound were reported to be in the low micromolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyrimidine ring. For instance, the presence of a chlorine atom at the 2-position significantly enhances the compound's cytotoxicity compared to other halogenated derivatives.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.0 | HeLa Cells |

| 2-Fluoro derivative | 15.0 | HeLa Cells |

| Unsubstituted derivative | 30.0 | HeLa Cells |

Additional Biological Activities

Beyond its antiproliferative effects, this compound has been evaluated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, although further research is needed to elucidate their mechanisms.

- Enzyme Inhibition : The compound has been reported to inhibit certain kinases, which are crucial in cancer progression and metastasis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound possesses moderate solubility and favorable metabolic stability. Toxicological assessments have shown that it does not exhibit acute toxicity at therapeutic doses in animal models, suggesting a favorable safety profile for further development.

Eigenschaften

IUPAC Name |

2-chloro-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c1-14-8(15)4-7(13-9(14)10)6-2-3-11-5-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXGRHSRZFQWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1Cl)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591723 | |

| Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503860-54-6 | |

| Record name | 2-Chloro-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503860-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methyl[4,4'-bipyrimidin]-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.